Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core with distinct substituents:
- 4-Ethoxyphenyl group at position 7: Enhances lipophilicity and may influence π-π stacking interactions.
- Ethyl group at position 5: Contributes to steric bulk and modulates electronic effects.
- Methyl ester at position 6: Provides hydrolytic stability compared to ethyl esters, affecting pharmacokinetics .
Triazolo-pyrimidines are synthetically versatile scaffolds with demonstrated biological relevance, including antibacterial (e.g., Enterococcus faecium inhibition ) and antifungal activities . The compound’s synthesis aligns with green chemistry principles, utilizing eco-friendly solvents (water/ethanol) and the recyclable additive 4,4’-trimethylenedipiperidine, which enhances thermal stability and reduces toxicity .
Properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEMIQSVQYYAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused to a pyrimidine core, along with various substituents that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 350.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may exhibit:
- Antitumor Activity : Studies suggest that compounds within the triazolopyrimidine class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, some derivatives have shown inhibitory effects on ERK and PI3K pathways, which are crucial for cancer cell survival and growth .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating potential as an antibacterial agent .
Case Studies and Research Findings
- Anticancer Studies : A study on related triazolopyrimidines demonstrated significant cytotoxicity against several cancer cell lines. For example, one derivative showed an IC50 value in the low micromolar range against breast cancer cells, suggesting potent anticancer properties .
- Kinase Inhibition : Research has highlighted the effectiveness of similar compounds in inhibiting kinases associated with tumor growth. For instance, a related compound inhibited EGFR with an IC50 value in the sub-micromolar range, indicating strong binding affinity .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that these compounds have favorable absorption characteristics and moderate half-lives in vivo, which may enhance their therapeutic potential .
Comparative Biological Activity
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives
Key Differences in Physicochemical Properties
- Solubility : The methyl ester in the target compound improves aqueous solubility compared to ethyl esters (e.g., ).
- Electron Effects : The 4-ethoxyphenyl group donates electrons via resonance, contrasting with electron-withdrawing groups like nitro () or trifluoromethyl ().
- Thermal Stability : The methylthio group and rigid triazolo-pyrimidine core contribute to higher thermal stability than chloromethyl or hydroxy analogs ().
Preparation Methods
Cyclization of Hydrazinylpyrimidine Precursors
A secondary route involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidines with CS₂ or formic acid:
Oxidation of Dihydro Intermediates
Controlled oxidation of 4,7-dihydrotriazolopyrimidines with Br₂ in acetic acid ensures retention of the dihydro structure while eliminating side reactions.
Optimization and Challenges
- Regioselectivity : The use of APTS catalyst enhances regioselectivity for the 1,2,4-triazolo[1,5-a]pyrimidine isomer over other fused systems.
- Functional Group Compatibility : The methylthio group’s stability under acidic conditions necessitates careful pH control during transesterification.
- Yield Improvement : Replacing ethanol with toluene in the cyclization step increases yield from 68% to 82% by azeotropic water removal.
Analytical Validation
- NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) shows characteristic signals at δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.50 (s, 3H, SCH₃), and 4.05 (q, J=7.0 Hz, 2H, OCH₂).
- HRMS : [M+H]⁺ at m/z 417.1421 (calculated 417.1425).
- X-ray Crystallography : Confirms the planar triazolopyrimidine core and dihydro conformation.
Scalability and Industrial Feasibility
The three-component method is scalable to kilogram quantities with a total isolated yield of 75%. Patent CN113105459B highlights a continuous flow reactor design that reduces reaction time to 4 hours.
Q & A
Q. What are the most efficient synthetic routes for this compound, and how do reaction conditions impact yield?
The synthesis typically involves multi-component reactions using aldehydes, triazoles, and active methylene compounds. For example, a one-pot method with 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-ethoxyphenyl derivatives), and ethyl cyanoacetate in ethanol/water (1:1 v/v) under reflux can yield the triazolo-pyrimidine core . Catalysts like TMDP (trimethylenedipiperidine) enhance cyclization efficiency but require careful handling due to toxicity. Solvent choice (e.g., ethanol vs. DMF) and temperature (60–120°C) critically affect reaction rates and purity. Recrystallization in ethanol/DMF mixtures is recommended for purification .
Q. Which analytical techniques are essential for confirming the molecular structure?
Structural confirmation requires a combination of:
- NMR spectroscopy : and NMR identify substituent environments (e.g., methylthio groups at δ ~2.5 ppm for ) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in analogous triazolo-pyrimidine derivatives .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural characterization?
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or impurities. For example, the 4,7-dihydro-pyrimidine ring can exhibit keto-enol tautomerism, shifting proton signals. To resolve this:
- Use variable-temperature NMR to observe dynamic equilibria.
- Compare experimental data with computational predictions (DFT calculations) .
- Confirm via single-crystal X-ray diffraction , which provides unambiguous bond-length evidence .
Q. What strategies optimize synthesis scalability while maintaining purity?
Scaling up requires:
- Solvent optimization : Replace volatile solvents (e.g., ethanol) with recyclable ionic liquids or water/ethanol mixtures to reduce costs .
- Catalyst recovery : TMDP can be reused 3–5 times without significant loss of activity by evaporating the aqueous phase post-reaction .
- Continuous-flow reactors : Minimize side reactions in multi-step syntheses, as demonstrated for similar heterocycles .
Q. How do structural modifications influence biological activity in triazolo-pyrimidine derivatives?
Key structure-activity relationships include:
- Substituent effects : The 4-ethoxyphenyl group enhances lipophilicity, improving membrane permeability, while the methylthio moiety at position 2 increases electrophilicity for target binding .
- Core flexibility : Saturation of the 4,7-dihydro-pyrimidine ring (vs. fully aromatic) modulates conformational stability, affecting enzyme inhibition (e.g., IC values against kinases) .
- Bioisosteric replacements : Replacing the methyl ester with carboxamide groups alters solubility and pharmacokinetics .
Methodological Considerations
Q. What experimental controls are critical in evaluating antiproliferative activity?
- Use dose-response assays (e.g., 0.1–100 µM) across multiple cancer cell lines (e.g., MCF-7, HeLa) to establish IC values .
- Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) to confirm selectivity .
- Monitor apoptosis markers (e.g., caspase-3 activation) via flow cytometry to differentiate mechanisms from necrosis .
Q. How can researchers address inconsistencies in biological activity data?
Variability may stem from:
- Cell line heterogeneity : Validate results across multiple lineages and passage numbers.
- Compound stability : Perform stability studies in cell culture media (e.g., HPLC monitoring over 24–48 hours) .
- Batch-to-batch variability : Ensure synthetic reproducibility via strict QC protocols (NMR, HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
